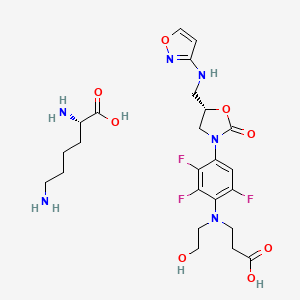
(S)-3-((2-Hydroxyethyl)(2,3,6-trifluoro-4-(5-((isoxazol-3-ylamino)methyl)-2-oxooxazolidin-3-yl)phenyl)amino)propanoic acid (S)-2,6-Diaminocaproic acid salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-((2-Hydroxyethyl)(2,3,6-trifluoro-4-(5-((isoxazol-3-ylamino)methyl)-2-oxooxazolidin-3-yl)phenyl)amino)propanoic acid (S)-2,6-Diaminocaproic acid salt is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((2-Hydroxyethyl)(2,3,6-trifluoro-4-(5-((isoxazol-3-ylamino)methyl)-2-oxooxazolidin-3-yl)phenyl)amino)propanoic acid (S)-2,6-Diaminocaproic acid salt involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the isoxazole and oxazolidinone intermediates, followed by their coupling with the trifluorophenyl group. The final step involves the addition of the hydroxyethyl and amino groups to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolidinone ring can be reduced to form amines.
Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction of the oxazolidinone ring may produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and protein-ligand binding. Its multiple functional groups enable it to interact with various biological targets.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of (S)-3-((2-Hydroxyethyl)(2,3,6-trifluoro-4-(5-((isoxazol-3-ylamino)methyl)-2-oxooxazolidin-3-yl)phenyl)amino)propanoic acid (S)-2,6-Diaminocaproic acid salt involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-((2-Hydroxyethyl)(2,3,6-trifluoro-4-(5-((isoxazol-3-ylamino)methyl)-2-oxooxazolidin-3-yl)phenyl)amino)propanoic acid: A closely related compound with a similar structure but lacking the (S)-2,6-Diaminocaproic acid salt component.
(S)-2,6-Diaminocaproic acid: Another related compound that shares the (S)-2,6-Diaminocaproic acid moiety but differs in the rest of its structure.
Uniqueness
The uniqueness of (S)-3-((2-Hydroxyethyl)(2,3,6-trifluoro-4-(5-((isoxazol-3-ylamino)methyl)-2-oxooxazolidin-3-yl)phenyl)amino)propanoic acid (S)-2,6-Diaminocaproic acid salt lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C24H33F3N6O8 |
|---|---|
Peso molecular |
590.5 g/mol |
Nombre IUPAC |
(2S)-2,6-diaminohexanoic acid;3-[2,3,6-trifluoro-N-(2-hydroxyethyl)-4-[(5S)-5-[(1,2-oxazol-3-ylamino)methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]propanoic acid |
InChI |
InChI=1S/C18H19F3N4O6.C6H14N2O2/c19-11-7-12(15(20)16(21)17(11)24(4-5-26)3-1-14(27)28)25-9-10(31-18(25)29)8-22-13-2-6-30-23-13;7-4-2-1-3-5(8)6(9)10/h2,6-7,10,26H,1,3-5,8-9H2,(H,22,23)(H,27,28);5H,1-4,7-8H2,(H,9,10)/t10-;5-/m00/s1 |
Clave InChI |
COSWOANIRYNAMQ-PTKYJSHISA-N |
SMILES isomérico |
C1[C@@H](OC(=O)N1C2=CC(=C(C(=C2F)F)N(CCC(=O)O)CCO)F)CNC3=NOC=C3.C(CCN)C[C@@H](C(=O)O)N |
SMILES canónico |
C1C(OC(=O)N1C2=CC(=C(C(=C2F)F)N(CCC(=O)O)CCO)F)CNC3=NOC=C3.C(CCN)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B15328147.png)

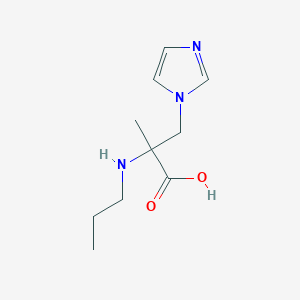

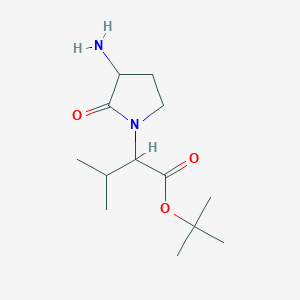
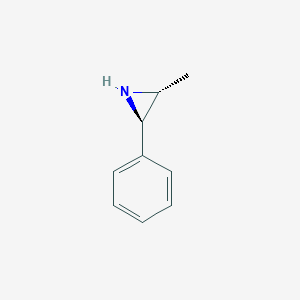
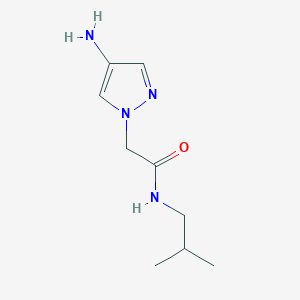

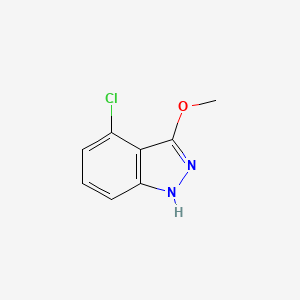
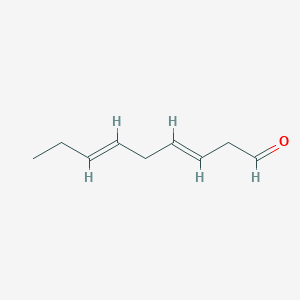
![2-Bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one](/img/structure/B15328223.png)
![5-Isopropyl-N-(p-tolyl)-[1,1'-biphenyl]-2-amine](/img/structure/B15328234.png)

